Cas no 2229244-82-8 (methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate)
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate
- 2229244-82-8
- EN300-1736843
-
- Inchi: 1S/C10H11NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h1,6-7H,5H2,2-3H3
- InChI Key: NOVBWEORMRLSBN-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(CC#C)=CN1C)=O
Computed Properties
- Exact Mass: 177.078978594g/mol
- Monoisotopic Mass: 177.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 31.2Ų
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736843-0.05g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1736843-0.1g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1736843-0.25g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1736843-0.5g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1736843-1.0g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 1g |
$1500.0 | 2023-05-23 | ||
| Enamine | EN300-1736843-2.5g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1736843-5.0g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 5g |
$4349.0 | 2023-05-23 | ||
| Enamine | EN300-1736843-10.0g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 10g |
$6450.0 | 2023-05-23 | ||
| Enamine | EN300-1736843-1g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1736843-5g |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate |
2229244-82-8 | 5g |
$4349.0 | 2023-09-20 |
methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate
Research Brief on Methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate (CAS: 2229244-82-8)
The compound methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate (CAS: 2229244-82-8) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate as a versatile intermediate in the synthesis of biologically active molecules. Its unique structural features, including the presence of a propynyl group and a carboxylate ester, make it a valuable scaffold for the development of novel pharmacophores. Researchers have successfully utilized this compound in the synthesis of heterocyclic derivatives with promising antimicrobial and anticancer properties.
In a study published in the Journal of Medicinal Chemistry, the compound was employed as a key building block in the synthesis of pyrrole-based inhibitors targeting specific enzymes involved in inflammatory pathways. The results demonstrated significant inhibitory activity, suggesting its potential as a lead compound for the development of anti-inflammatory drugs. Further mechanistic studies revealed that the propynyl moiety plays a critical role in enhancing the binding affinity of the inhibitors to their target proteins.
Another area of interest is the application of methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate in click chemistry. Its alkyne functionality allows for efficient conjugation with azide-containing biomolecules, enabling the development of targeted drug delivery systems. Recent advancements in bioconjugation techniques have leveraged this property to create hybrid molecules with improved pharmacokinetic profiles.
Despite these promising developments, challenges remain in optimizing the compound's bioavailability and minimizing potential off-target effects. Ongoing research is focused on structural modifications to enhance its therapeutic efficacy and safety. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, methyl 1-methyl-4-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylate represents a promising candidate for further investigation in drug discovery. Its multifunctional nature and compatibility with modern synthetic methodologies position it as a valuable tool for the development of next-generation therapeutics. Future studies should explore its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
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